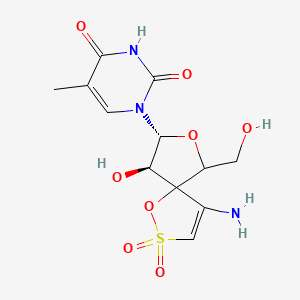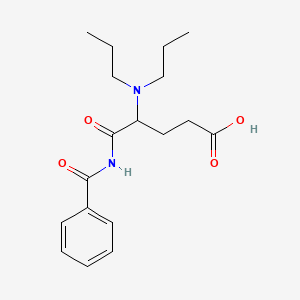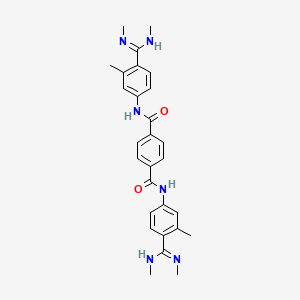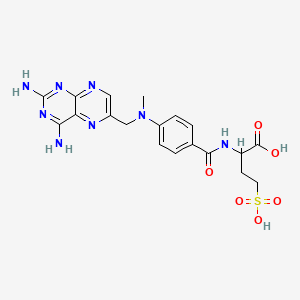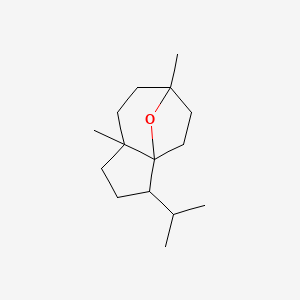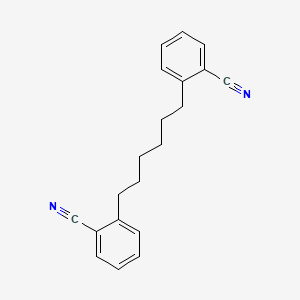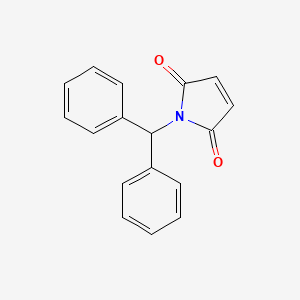
1-(diphenylmethyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 186042 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 186042 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of NSC 186042 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the industrial production process.
化学反应分析
Types of Reactions
NSC 186042 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 186042 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 186042 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
NSC 186042 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is used to investigate biological pathways and molecular interactions, particularly in the study of enzyme functions and cellular processes.
Medicine: NSC 186042 is explored for its potential therapeutic applications, including its ability to interact with specific molecular targets involved in disease processes.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
作用机制
The mechanism of action of NSC 186042 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on the target molecules, influencing their function and activity.
相似化合物的比较
NSC 186042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 125973: Known for its interaction with similar molecular targets but with different binding affinities and effects.
NSC 515776: Another compound with comparable chemical properties but distinct biological activities.
The uniqueness of NSC 186042 lies in its specific molecular interactions and the resulting biological effects, which differ from those of similar compounds. This makes it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
32620-66-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-benzhydrylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H |
InChI 键 |
KKEDETOIQTYBAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


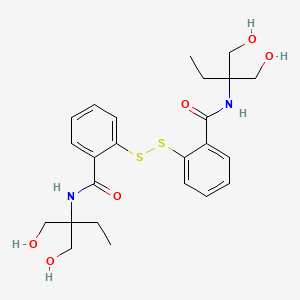
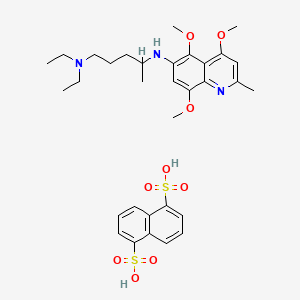
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
